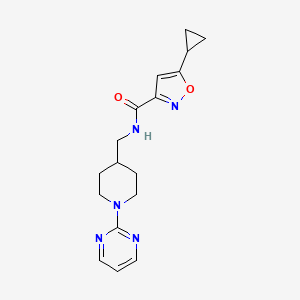![molecular formula C7H12N4O2S B2494346 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 397291-10-0](/img/structure/B2494346.png)
2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-[(4-Amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid often involves the construction of the triazole core followed by functionalization at various positions. For instance, the synthesis of derivatives has been achieved through condensation and cyclization reactions that introduce sulfanyl and acetic acid moieties into the triazole framework. Such synthetic routes are crucial for the development of compounds with enhanced biological activities (Gowda et al., 2011).
Molecular Structure Analysis
X-ray diffraction techniques and NMR spectroscopy have been extensively used to elucidate the molecular structure of triazole derivatives. These methods confirm the presence of the triazole ring and provide detailed information on the positioning of the substituents, essential for understanding the compound's reactivity and interaction with biological targets (Şahin et al., 2014).
Chemical Reactions and Properties
Triazole derivatives, including this compound, participate in various chemical reactions, such as nucleophilic substitution and cycloaddition, enabling further modifications of the molecular structure. These reactions expand the utility of triazole compounds in synthesizing novel derivatives with potential therapeutic applications (Maliszewska-Guz et al., 2005).
Physical Properties Analysis
The physical properties of triazole derivatives, including solubility, melting point, and stability, are influenced by the nature and position of substituents on the triazole ring. These properties are critical for determining the compound's suitability for drug formulation and other applications (Kaplaushenko, 2014).
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as acidity, reactivity towards nucleophiles, and electrophiles, are pivotal for their biological activity. Studies have shown that modifications to the triazole ring can significantly impact these properties, influencing the compound's pharmacological profile (Safonov et al., 2017).
科学的研究の応用
Triazole Derivatives in Drug Development
Triazole derivatives, including those similar to the specified compound, have garnered attention in pharmaceutical research due to their wide range of biological activities. Notably, triazole compounds have been explored for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This interest stems from triazoles' success in the pharmaceutical market, prompting ongoing research into new methods of synthesis and biological evaluation for potential therapeutic uses (Ferreira et al., 2013).
Agricultural and Industrial Applications
Amino-1,2,4-triazoles serve as key raw materials in the fine organic synthesis industry, finding applications in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their use extends to the manufacturing of heat-resistant polymers, fluorescent products, and ionic liquids, highlighting their versatility in biotechnology, energy, and chemistry (Nazarov et al., 2021).
Antioxidant and Antiradical Activities
Specific derivatives of 1,2,4-triazoles, such as those containing a thiogroup, exhibit high antioxidant and antiradical activities. These compounds have been compared to biogenic amino acids like cysteine for their potential health benefits, especially in patients exposed to high doses of radiation, indicating their protective effects against oxidative stress (Kaplaushenko, 2019).
Advanced Synthesis Techniques
The synthesis and physico-chemical study of triazole derivatives, including 3-thio and 3-thio-4-amino derivatives, have been a focus area, underlining the compound's significance in pharmaceutical, medical, and veterinary fields. These derivatives are also explored for applications in engineering, metallurgy, and agriculture, demonstrating their broad utility and potential for innovation in synthetic methodologies (Parchenko, 2019).
作用機序
Target of Action
Similar compounds, such as azoles, are known to target heme proteins, which cocatalyze cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its targets through the formation of hydrogen bonds and other non-covalent interactions .
Biochemical Pathways
Similar compounds are known to affect the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Result of Action
Similar compounds are known to inhibit the growth of fungi by disrupting the integrity of their cell membranes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets.
特性
IUPAC Name |
2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2S/c1-2-3-5-9-10-7(11(5)8)14-4-6(12)13/h2-4,8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMSXTGJVFHQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2494263.png)
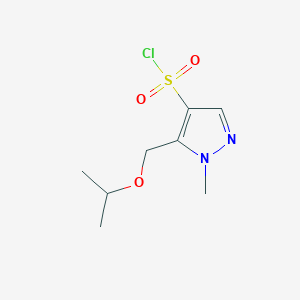

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494269.png)
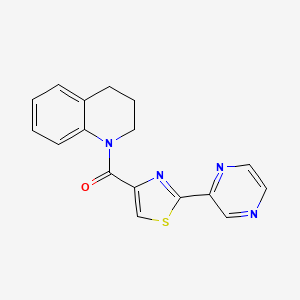
![5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B2494271.png)
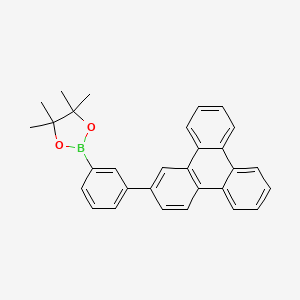
![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2494275.png)
![N,N-dimethyl-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)
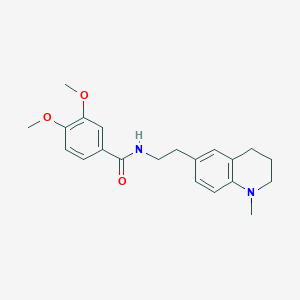
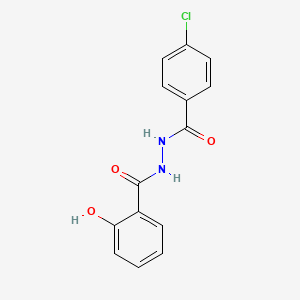
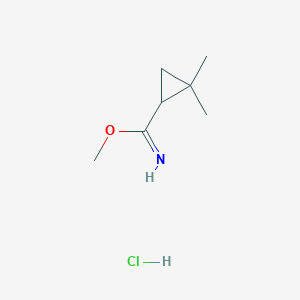
![4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one](/img/structure/B2494282.png)
